Thallium(I) perrhenate
Description
Properties
Molecular Formula |
O4ReTl |
|---|---|
Molecular Weight |
454.59 g/mol |
IUPAC Name |
oxido(trioxo)rhenium;thallium(1+) |
InChI |
InChI=1S/4O.Re.Tl/q;;;-1;;+1 |
InChI Key |
IMYLVRAMODITQH-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[Tl+] |
Origin of Product |
United States |
Synthesis and Crystal Growth Methodologies for Thallium I Perrhenate
Conventional Solid-State Synthesis Approaches and Reaction Parameters
Solid-state synthesis represents a direct and common route for producing polycrystalline thallium(I) perrhenate (B82622). This method typically involves the high-temperature reaction between stoichiometric amounts of a thallium salt and a rhenium oxide or another perrhenate.
A prevalent approach utilizes thallium(I) carbonate (Tl₂CO₃) and rhenium heptoxide (Re₂O₇) as the starting materials. electronicsandbooks.com The reactants are intimately mixed in a 1:1 molar ratio to ensure the correct stoichiometry of the final product. The mixture is heated in a suitable crucible, often made of alumina, to temperatures that facilitate the reaction and decomposition of the carbonate, driving off carbon dioxide gas. electronicsandbooks.com The process requires careful temperature control to prevent the sublimation of the volatile Re₂O₇ and potential decomposition of the TlReO₄ product. Vaporization studies have shown that thallium(I) perrhenate itself begins to vaporize at approximately 625 K (352 °C). electronicsandbooks.com
Another solid-state method involves the reaction of metallic rhenium powder with an appropriate thallium oxide in an oxygen atmosphere. The oxidation of rhenium occurs in stages, first to lower oxides and then to the heptoxide, which subsequently reacts with the thallium oxide. electronicsandbooks.com However, these reactions can be slow due to the limited interface between the solid reactants and may result in incomplete conversion or mixtures of products if the stoichiometry and oxygen partial pressure are not precisely controlled. tum.de
Table 1: Conventional Solid-State Synthesis of this compound
| Reactant 1 | Reactant 2 | Reaction Type | Typical Reaction Temperature | Product |
| Thallium(I) Carbonate (Tl₂CO₃) | Rhenium Heptoxide (Re₂O₇) | Gas-Solid Reaction | > 300 °C | This compound (TlReO₄) |
| Thallium(I) Oxide (Tl₂O) | Rhenium Heptoxide (Re₂O₇) | Solid-State Metathesis | Elevated Temperatures | This compound (TlReO₄) |
Hydrothermal and Solution-Based Preparation Methods
Solution-based methods offer better control over stoichiometry and often yield a more homogeneous and purer product at lower temperatures compared to solid-state routes. These methods typically involve the precipitation of TlReO₄ from an aqueous solution.
One effective method is the neutralization reaction between a thallium salt and perrhenic acid (HReO₄). For instance, thallium(I) carbonate can be dissolved in an aqueous solution of perrhenic acid. researchgate.net The insoluble this compound precipitates out of the solution, while the carbonic acid byproduct decomposes into water and carbon dioxide.
An alternative aqueous route involves a metathesis reaction between a soluble thallium salt and a soluble perrhenate salt. A well-documented example is the reaction of thallium(I) hydroxide (B78521) (TlOH) with ammonium (B1175870) perrhenate (NH₄ReO₄) in a boiling aqueous solution. youtube.com In this process, the hydroxide reacts with the ammonium ion to form ammonia (B1221849) gas and water. As the ammonia is driven out of the boiling solution, the equilibrium shifts, leading to the precipitation of TlReO₄, which has low solubility in water. youtube.com The product can then be recovered by filtration.
While direct hydrothermal synthesis, involving high-temperature and high-pressure water, has been used for producing other complex oxides and perrhenates, specific detailed procedures for TlReO₄ are less commonly reported. researchgate.netnih.gov However, the principles of using water as a solvent under elevated temperatures to control crystal formation are applicable.
Table 2: Solution-Based Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product |
| Thallium(I) Hydroxide (TlOH) | Ammonium Perrhenate (NH₄ReO₄) | Water | Boiling solution to drive off ammonia | This compound (TlReO₄) |
| Thallium(I) Carbonate (Tl₂CO₃) | Perrhenic Acid (HReO₄) | Water | Neutralization, precipitation | This compound (TlReO₄) |
| Soluble Thallium(I) Salt | Soluble Perrhenate Salt (e.g., KReO₄) | Water | Precipitation/Metathesis | This compound (TlReO₄) |
Single Crystal Growth Techniques and Challenges
The growth of large, high-quality single crystals of this compound is crucial for accurately measuring its anisotropic properties. However, the process is fraught with challenges, primarily due to the high volatility of thallium compounds at elevated temperatures. taylorfrancis.com
Solution-Based Crystal Growth: A common method for growing crystals of sparingly soluble salts is the slow cooling or slow evaporation of a saturated solution. For TlReO₄, crystals can be grown by dissolving the synthesized powder in a large amount of boiling water and allowing the solution to cool slowly. youtube.com A significant challenge with this method is the tendency of TlReO₄ to form supersaturated solutions, which can hinder spontaneous nucleation and crystal growth. Gentle stirring or seeding with a small existing crystal can help facilitate crystallization from the supersaturated solution. youtube.combyu.edu
Melt-Based Crystal Growth: High-temperature melt growth techniques like the Bridgman or Czochralski methods are standard for many inorganic materials. ugr.es The Bridgman technique, in particular, is often used for thallium-containing compounds like thallium halides (e.g., KRS-5) and thallium-doped cesium iodide. finechem-mirea.ruorientjchem.org This method involves melting the polycrystalline TlReO₄ material in a sealed ampoule (often made of quartz or glassy carbon) and slowly lowering it through a temperature gradient to control solidification from a single point. orientjchem.org The major challenge remains the volatility of thallium, which can lead to non-stoichiometry and defects in the final crystal. taylorfrancis.com Sealing the material in an evacuated ampoule is a necessary step to mitigate the loss of volatile components.
Table 3: Single Crystal Growth Techniques for this compound
| Technique | Medium | Key Parameters | Challenges |
| Slow Cooling/Evaporation | Aqueous Solution | Slow cooling rate, controlled evaporation, gentle stirring | Tendency to form supersaturated solutions youtube.com |
| Bridgman Technique | Melt | Sealed ampoule (vacuum), slow translation through a thermal gradient | High volatility of thallium leading to stoichiometric deviation and defects taylorfrancis.comfinechem-mirea.ru |
Methodologies for Ensuring Material Purity and Stoichiometry
Achieving high purity and precise stoichiometry is paramount for obtaining TlReO₄ with well-defined properties. The purity of the final product is heavily dependent on the purity of the starting materials and the ability to control the reaction conditions.
Precursor Purification: A significant source of contamination can be the precursors themselves. For instance, ammonium perrhenate, a common starting material, can contain various metallic impurities, including trace amounts of thallium from its production process. mdpi.com Several methods have been developed to purify ammonium perrhenate solutions before their use in synthesis. Solvent extraction using organic-phase extractants like di(2-ethylhexyl) phosphoric acid (P204) has proven effective in selectively removing trace thallium impurities from aqueous ammonium perrhenate solutions. mdpi.commdpi.comresearchgate.net Ion-exchange chromatography is another powerful technique used to remove cationic impurities, such as potassium and sodium, from perrhenate solutions. mdpi.commdpi.com
Stoichiometric Control and Purification: In solid-state reactions, ensuring stoichiometry begins with the precise weighing of high-purity reactants. acs.org For solution-based syntheses, using exact stoichiometric ratios of reactants is critical. In reactions that generate gaseous byproducts, such as the TlOH and NH₄ReO₄ method, ensuring the complete removal of the byproduct (ammonia) is necessary to drive the reaction to completion. youtube.com
Post-Synthesis Purification: Recrystallization is a primary method for purifying the final TlReO₄ product. mdpi.com This involves dissolving the crude material in a suitable solvent (like hot water) and allowing it to re-form as crystals upon cooling, leaving many impurities behind in the mother liquor. youtube.com Washing the final filtered product with deionized water and a volatile solvent like ethanol (B145695) or diethyl ether helps remove any remaining soluble impurities and aids in drying.
Table 4: Methodologies for Purity and Stoichiometry Control
| Methodology | Stage | Target | Key Reagents/Parameters |
| Solvent Extraction | Precursor Purification | Thallium impurities in NH₄ReO₄ | Di(2-ethylhexyl) phosphoric acid (P204) mdpi.comresearchgate.net |
| Ion-Exchange | Precursor Purification | Cationic impurities (K⁺, Na⁺) in perrhenate solutions | Cation exchange resins mdpi.com |
| Precise Weighing | Synthesis | Stoichiometry | Use of high-purity, anhydrous reactants |
| Recrystallization | Post-Synthesis Purification | General impurities | Dissolution in hot solvent (e.g., water) and slow cooling youtube.com |
Crystallographic and Structural Characterization of Thallium I Perrhenate
Ambient Condition Crystal Structures and Polymorphism
Under ambient conditions, Thallium(I) perrhenate (B82622) exhibits polymorphism, with its crystal structure being sensitive to temperature. researchgate.net The interplay between monoclinic, tetragonal, and orthorhombic structures is a key feature of this compound.
At room temperature, Thallium(I) perrhenate adopts a monoclinic structure with the space group P2₁/c. researchgate.net This phase, denoted as β-TlReO₄, can be described as a superstructure of the scheelite-type structure. A defining characteristic of this monoclinic phase is the ordered rotation of the perrhenate (ReO₄⁻) tetrahedra. researchgate.net This ordering occurs around the c-axis and along the b-axis, involving irreducible representations Γ₃⁺ and M₄⁺. researchgate.net The stereochemical activity of the Tl⁺ 6s² lone pair electrons plays a significant role in the structural properties and phase transitions of TlReO₄. acs.org Changes in the long-range structure are linked to variations in the correlation length of these lone pairs, which in turn affects anion interactions and packing density. acs.orgresearchgate.net
This compound exhibits a tetragonal scheelite-type structure at both low and high temperatures, with the space group I4₁/a. researchgate.net The scheelite structure is characterized by a body-centered tetragonal lattice. taylorandfrancis.com The transition between the monoclinic and tetragonal phases is a rare example of a re-entrant phase transition, where the material returns to a higher symmetry structure (I4₁/a) at both low and high temperatures from the lower symmetry monoclinic phase (P2₁/c) at room temperature. researchgate.net The stereochemically active 6s² lone pair on the Tl⁺ cation is considered a key factor in driving these unusual phase transitions. acs.org
While the monoclinic phase is observed at room temperature, an orthorhombic structure was initially proposed. researchgate.net Density-functional theory (DFT) calculations have since indicated that the monoclinic structure has a lower total energy and is therefore more stable at ambient conditions. researchgate.net The concept of pseudoscheelite structures arises from distortions of the ideal tetragonal scheelite lattice. Rotational ordering of the anionic tetrahedra, as seen in the monoclinic phase of TlReO₄, is a mechanism that can lead to such lower-symmetry superstructures. researchgate.net
Advanced Structural Analysis Techniques
The detailed characterization of the crystal structures of this compound relies on advanced diffraction techniques.
Powder X-ray diffraction (XRD) is a fundamental technique used to identify the different crystalline phases of this compound as a function of temperature. researchgate.net By analyzing the positions and intensities of the diffraction peaks, the crystal system and lattice parameters of each phase can be determined. researchgate.netnist.govnist.gov For instance, XRD measurements have been crucial in identifying the monoclinic structure at room temperature and the two isostructural tetragonal phases at low and high temperatures. researchgate.net
Single crystal X-ray diffraction provides a more detailed and precise determination of the crystal structure, including the exact atomic positions within the unit cell. uol.demdpi.com This technique allows for the refinement of atomic coordinates, which is essential for calculating accurate bond lengths and angles. uol.de For complex structures like the monoclinic phase of this compound, single crystal XRD is invaluable for elucidating the subtle details of the atomic arrangement, such as the precise nature of the tetrahedral rotations. researchgate.net The three-dimensional atomic structure obtained from single crystal X-ray experiments provides the definitive model of the compound's solid-state arrangement. uol.de
Neutron Powder Diffraction for Light Atom Localization and Magnetic Structures
Neutron powder diffraction has been instrumental in elucidating the nuanced structural details of this compound (TlReO₄), particularly concerning the localization of atoms and understanding its phase transitions. A notable study employing neutron total scattering has provided significant insights into the local structure of TlReO₄. acs.org This research revealed that, regardless of the long-range average structure, the local structure is consistently best described by the monoclinic P2₁/c space group. acs.org
This finding is crucial for understanding the compound's unusual re-entrant phase transition, a phenomenon where a material passes through a sequence of phases upon cooling or heating, eventually returning to a phase that was stable at a higher temperature. In the case of TlReO₄, the re-entrant phase transition is attributed to changes in the correlation length of the 6s² lone pair electrons of the thallium(I) cation. acs.org The stereochemical activity of these lone pairs plays a pivotal role in the structural and electronic properties of the material. acs.org
Local structure analysis through neutron total scattering has demonstrated that variations in the long-range structure of TlReO₄ are a consequence of the changing correlation length of the Tl⁺ lone pairs. acs.org When these lone pairs are in a long-range ordered state, they contribute to a more densely packed crystal structure. This interplay between anionic repulsions and lone pair correlations leads to a symmetry lowering upon heating in the long-range structure, as lattice expansion becomes necessary for the Tl⁺ lone pairs to achieve a high degree of correlation. acs.org
Further illustrating the tunability of these phase transitions, chemical doping has been shown to influence the energy landscape of lone pair-containing functional materials like TlReO₄. By introducing chemical pressure through doping, the long-range correlations of the lone pairs can be sustained over a broader temperature range. acs.org
Electron Diffraction Studies for Microstructural Analysis
At present, there is a lack of specific studies in the available scientific literature that utilize electron diffraction for the microstructural analysis of this compound.
Structural Relationships within Perrhenate Families and Related Oxides
This compound exhibits complex structural behavior as a function of temperature and displays interesting relationships with other perrhenate compounds. Its structural versatility is highlighted by the existence of different crystalline forms at various temperatures. At room temperature, TlReO₄ adopts a monoclinic structure with the space group P2₁/c. researchgate.netiaea.org However, it transitions to a tetragonal structure (space group I4₁/a) at both low and high temperatures, specifically at 50 K and 450 K. researchgate.net This re-entrant phase transition (I4₁/a to P2₁/c to I4₁/a) is a rare characteristic for a non-magnetic material. acs.orgresearchgate.net
The structural properties of TlReO₄ can be compared with other univalent cation perrhenates. Sodium, potassium, and rubidium perrhenates are isostructural, all crystallizing in a tetragonal structure. researchgate.net In contrast, cesium perrhenate (CsReO₄) presents an orthorhombic pseudo-scheelite structure at room temperature (space group Pnma). researchgate.net This orthorhombic phase undergoes a first-order transition to a tetragonal structure (space group I4₁/a) near 450 K. researchgate.net
The table below summarizes the crystal structures of this compound at different temperatures.
| Temperature | Crystal System | Space Group |
| 50 K | Tetragonal | I4₁/a |
| Room Temperature | Monoclinic | P2₁/c |
| 450 K | Tetragonal | I4₁/a |
The structural arrangement of TlReO₄ is characterized by isolated ReO₄ tetrahedra. The bonding within the crystal has been described as a combination of ionic and covalent characteristics, exhibiting features of metavalent bonding. researchgate.net The phonon modes of the two phases of TlReO₄ are primarily divided into three regions: vibrations of the whole crystal below 150 cm⁻¹, wagging, scissoring, rocking, and twisting motions between 250 to 400 cm⁻¹, and stretching of the ReO₄ tetrahedron above 900 cm⁻¹. researchgate.net
Spectroscopic Investigations of Thallium I Perrhenate
Vibrational Spectroscopy for Lattice Dynamics and Molecular Modes
Vibrational spectroscopy is a powerful tool for probing the structural characteristics of crystalline solids like thallium(I) perrhenate (B82622). By analyzing the vibrational modes, it is possible to understand the dynamics of the crystal lattice and the internal vibrations of the constituent polyatomic ions, in this case, the perrhenate (ReO₄⁻) tetrahedra.
Raman spectroscopy of thallium(I) perrhenate reveals distinct vibrational modes that can be categorized into internal and external modes. The internal modes correspond to the vibrations within the ReO₄⁻ anion, while the external or lattice modes arise from the collective motions of the Tl⁺ cations and ReO₄⁻ anions in the crystal lattice.
Theoretical studies based on density-functional theory (DFT) have been employed to calculate and assign the vibrational modes for TlReO₄. researchgate.netresearchgate.net For the room-temperature monoclinic phase (space group P2₁/c), a large number of Raman-active modes are predicted. researchgate.net The phonons are generally grouped into three main regions:
Low-frequency region (below 150 cm⁻¹): This region is dominated by external lattice modes, which involve the translational and librational (rotational) motions of the Tl⁺ and ReO₄⁻ ions. These vibrations are characteristic of the entire crystal structure.
Mid-frequency region (250 to 400 cm⁻¹): The modes in this range are attributed to the bending vibrations of the ReO₄⁻ tetrahedra, including wagging, scissoring, rocking, and twisting motions. researchgate.net For the related ammonium (B1175870) perrhenate, these bending modes are also observed in a similar range, from 292 to 345 cm⁻¹. nih.govacs.org
High-frequency region (above 900 cm⁻¹): This region is characterized by the stretching vibrations of the Re-O bonds within the perrhenate tetrahedra. researchgate.net The strongest peak in the Raman spectrum is typically associated with the symmetric stretching mode (ν₁) of the ReO₄⁻ ion. researchgate.net
Experimental Raman measurements at room temperature have successfully identified up to 28 distinct modes for the monoclinic phase of TlReO₄. researchgate.net The high-frequency stretching modes are of particular interest for analyzing the state of the perrhenate anion.
| Frequency Range (cm⁻¹) | Assignment | Reference |
|---|---|---|
| < 150 | External/Lattice Modes (Vibrations of the whole crystal) | researchgate.net |
| 250 - 400 | Internal Bending Modes of ReO₄⁻ (wagging, scissoring, etc.) | researchgate.net |
| > 900 | Internal Stretching Modes of ReO₄⁻ | researchgate.net |
| ~929 | High-intensity Raman mode (Tetragonal Phase Calculation) | researchgate.net |
| ~1000 | High-intensity Raman mode (Tetragonal Phase Calculation) | researchgate.net |
Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that induce a change in the dipole moment of the molecule or crystal. For TlReO₄, DFT calculations predict 105 IR-active modes for the room-temperature monoclinic structure. researchgate.net The most intense absorption in the IR spectrum is typically due to the asymmetric stretching mode (ν₃) of the ReO₄⁻ tetrahedron. researchgate.net Calculated IR spectra for both the tetragonal and monoclinic phases of TlReO₄ show high-intensity modes above 900 cm⁻¹, corresponding to these Re-O stretching vibrations. researchgate.net
Isotopic substitution is a powerful experimental technique used to confirm vibrational mode assignments. By replacing an atom with one of its heavier isotopes, the vibrational frequencies involving that atom will shift to lower values (a redshift). This effect is most pronounced for modes where the substituted atom has a large displacement.
In the context of this compound, enriching the compound with oxygen-18 (¹⁸O) would be a definitive method to identify the vibrational modes of the ReO₄⁻ anion. The substitution of the naturally abundant ¹⁶O with ¹⁸O would increase the reduced mass of the Re-O bonds. Consequently, all internal modes of the perrhenate ion (both stretching and bending) would shift to lower frequencies. The magnitude of this isotopic shift can be predicted using the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass. Such an experiment would provide unambiguous confirmation of the assignments made for the internal ReO₄⁻ vibrations in both IR and Raman spectra.
The vibrational spectra of TlReO₄ provide insight into the symmetry and potential distortions of the ReO₄⁻ tetrahedra within the crystal lattice. For an isolated, ideal tetrahedron (Td symmetry), the four fundamental vibrational modes are the symmetric stretch (ν₁, Raman active), the symmetric bend (ν₂, Raman active), the asymmetric stretch (ν₃, IR and Raman active), and the asymmetric bend (ν₄, IR and Raman active).
In the crystal structure of TlReO₄, the ReO₄⁻ ions occupy sites of lower symmetry. This "site symmetry" causes the lifting of degeneracies, meaning that degenerate modes like ν₂, ν₃, and ν₄ split into multiple distinct bands in the spectra. Furthermore, interactions between adjacent ReO₄⁻ ions in the unit cell can lead to additional splittings, known as factor group or Davydov splitting.
The analysis of the number of observed bands and their frequencies in the IR and Raman spectra allows for a detailed understanding of these effects. For instance, the splitting of the asymmetric stretching (ν₃) and bending (ν₄) modes is a direct indicator of the degree of distortion of the ReO₄⁻ tetrahedron from ideal Td symmetry. The monoclinic phase of TlReO₄, with its lower symmetry, exhibits a more complex vibrational spectrum with a greater number of active modes compared to the higher-symmetry tetragonal phase observed at different temperatures. researchgate.netresearchgate.net The detailed assignment of these numerous modes, aided by theoretical calculations, is crucial for validating the crystallographic structure and understanding the inter-ionic forces at play. researchgate.net
Electronic Spectroscopy and Optical Response
X-ray Absorption Near Edge Structure (XANES) spectroscopy is an element-specific technique that provides information about the oxidation state, coordination geometry, and electronic structure of the absorbing atom. For TlReO₄, XANES spectra at the Rhenium L-edges (L₁, L₂, and L₃) would be particularly informative.
In perrhenates, rhenium exists in its highest oxidation state, +7, with a formal d⁰ electronic configuration. aps.orgwikipedia.org XANES studies on other perrhenate compounds, such as NH₄ReO₄ and NaReO₄, show that the Re L₃-edge spectrum exhibits a very intense pre-edge peak, often called a "white line". aps.orgresearchgate.net This feature is characteristic of a transition from the 2p core level to the lowest unoccupied molecular orbitals, which have significant Re 5d character. The high intensity of this peak in tetrahedral ReO₄⁻ complexes is due to the lack of inversion symmetry at the Re site, which allows for p-d orbital mixing. aps.org
Therefore, a XANES experiment on TlReO₄ is expected to show:
An absorption edge position consistent with the Re⁷⁺ oxidation state. A shift to higher energy is generally observed as the oxidation state increases. aps.org
A strong white line at the Re L₃-edge, confirming the tetrahedral coordination environment of the rhenium atom.
The fine structure of the XANES region would be sensitive to the local geometry, including Re-O bond lengths and O-Re-O bond angles.
Spectra could also be collected at the Tl L-edges to probe the electronic state and local environment of the thallium(I) cation.
Optical absorption and luminescence studies reveal key aspects of the electronic transitions and band structure of TlReO₄. The compound is a white solid, indicating that it does not absorb significantly in the visible region of the electromagnetic spectrum.
Luminescence studies show that TlReO₄ exhibits a strong emission band with a maximum at approximately 400 nm. iaea.orgresearchgate.net This phosphorescence is attributed to an electronic transition localized on the thallium(I) cation, specifically from the lowest-energy sp triplet excited state of Tl⁺. iaea.org This type of emission is often referred to as lone-pair luminescence, arising from the 6s² electron pair of the Tl⁺ ion. mdpi.com Notably, a low-energy charge transfer excited state from Tl(I) to Re(VII) was not observed. iaea.org
First-principles density functional calculations have been used to investigate the electronic band structure. acs.orgresearchgate.net These theoretical studies indicate that the top of the valence band is primarily composed of states with thallium 6s character, confirming the important role of the Tl⁺ lone pair in the electronic properties. acs.orgresearchgate.net The bottom of the conduction band is formed from oxygen p-states. researchgate.net The nature of the band structure suggests a charge-transfer character. researchgate.net
| Property | Observation | Attribution | Reference |
|---|---|---|---|
| Luminescence | Strong emission peak at λmax = 400 nm | Lowest-energy sp triplet of Tl⁺ (Thallium-localized phosphorescence) | iaea.org, researchgate.net |
| Valence Band Maximum | Primarily composed of Thallium 6s states | Tl⁺ 6s² lone pair electrons | acs.org, researchgate.net |
| Conduction Band Minimum | Primarily composed of Oxygen p-states | - | researchgate.net |
Correlation between Spectroscopic Data and Electronic Structure
The spectroscopic characteristics of this compound are intrinsically linked to its electronic structure. This relationship is primarily dictated by the electronic configuration of the constituent ions, Tl⁺ and ReO₄⁻, particularly the influence of the thallium 6s² lone pair and the molecular orbitals of the perrhenate anion.
First-principles density functional calculations have elucidated the electronic band structure of TlReO₄, revealing that the upper region of the valence band is significantly influenced by the Tl⁺ 6s² electrons. acs.org The top of the valence band is predominantly composed of thallium s states, while the bottom of the conduction band is mainly formed by rhenium 5d and oxygen p states. acs.orgresearchgate.net This electronic arrangement has a profound impact on the material's properties. The stereochemical activity of the Tl⁺ 6s² lone pair is a central factor in determining the structural and electronic properties of the compound. acs.org Changes in the long-range structure of TlReO₄ have been shown to arise from variations in the correlation length of these Tl⁺ lone pairs, which in turn affects the interactions with the perrhenate anion. acs.org
Spectroscopic investigations, including vibrational and luminescence spectroscopy, provide experimental evidence for these theoretical models.
Vibrational Spectroscopy
The vibrational spectra (Raman and IR) of this compound can be divided into two main regions: the low-frequency external lattice modes and the higher-frequency internal vibrations of the tetrahedral ReO₄⁻ anion. acs.org The internal modes of the perrhenate ion are a direct probe of the local symmetry and bonding environment, which are influenced by the electronic interactions with the thallium cation.
The fundamental vibrational modes of the tetrahedral ReO₄⁻ ion are well-characterized. Any deviation from the expected frequencies or the appearance of otherwise inactive modes can indicate a distortion of the tetrahedral symmetry, influenced by the electronic environment created by the Tl⁺ ion and its lone pair.
Table 1: Typical Vibrational Modes of the Perrhenate (ReO₄⁻) Anion
| Mode | Symmetry | Description | Typical Wavenumber (cm⁻¹) |
|---|---|---|---|
| ν₁ | A₁ | Symmetric Stretch | ~970 |
| ν₂ | E | Bending | ~330 |
| ν₃ | F₂ | Asymmetric Stretch | ~915 |
| ν₄ | F₂ | Bending | ~345 |
Note: These are generalized frequencies; specific values for TlReO₄ may vary and split depending on the crystal symmetry.
Electronic Spectroscopy and Luminescence
The electronic structure directly governs the optical properties of this compound. The compound exhibits a strong luminescence, a phenomenon directly tied to electronic transitions. iaea.orgresearchgate.net TlReO₄ shows a significant emission with a maximum at approximately 400 nm. iaea.orgresearchgate.net This phosphorescence is not attributed to a metal-to-metal charge transfer from Tl⁺ to Re⁷⁺, but rather originates from the lowest-energy sp triplet state localized on the Tl⁺ ion. iaea.orgresearchgate.net This indicates that the excitation and subsequent emission are processes largely confined to the thallium cation, a characteristic feature influenced by the presence of the 6s² electrons. The energy gap between the thallium-dominated valence band and the rhenium-dominated conduction band is consistent with these optical properties. researchgate.net
The correlation is clear: the electronic states derived from the Tl⁺ 6s orbitals form the highest occupied molecular orbitals (HOMO), and transitions from excited states back to these orbitals result in the observed luminescence. The specific energy of this emission is a direct measure of the energy gap involved in this Tl⁺-localized electronic transition.
Table 2: Luminescence Properties of this compound
| Property | Value | Origin |
|---|---|---|
| Emission Maximum (λₘₐₓ) | ~400 nm | Lowest-energy sp triplet of Tl⁺ |
Electronic Structure and Chemical Bonding Analysis
Density Functional Theory (DFT) and Ab Initio Computational Methodologies
The theoretical investigation of TlReO₄'s electronic properties relies heavily on first-principles quantum mechanical calculations. Density Functional Theory (DFT) is a principal method employed to model the electronic structure and bonding in this material. acs.org Such computational approaches are essential for understanding complex condensed-phase systems where electron correlation and relativistic effects are prominent.
Ab initio calculations for heavy element compounds like TlReO₄ typically incorporate relativistic effects, which are crucial for accurately describing the electronic behavior of elements like thallium. These effects are responsible for the stabilization of the 6s electrons, leading to the well-known inert pair effect. While specific functionals and basis sets used for TlReO₄ are not always detailed in general literature, methodologies for similar heavy metal compounds often involve generalized gradient approximation (GGA) functionals, such as PBE, or more advanced hybrid functionals. For thallium-based fluoroperovskites, for instance, approximations like the trans- and blaha-modified Becke–Johnson (TB-mBJ) potential have been used to accurately determine electronic and optical properties. nih.gov
The general computational process for analyzing a solid-state material like TlReO₄ involves these key steps:
Structural Optimization: The crystal lattice parameters are optimized to find the ground-state geometric configuration.
Self-Consistent Field (SCF) Calculation: The electron density is calculated iteratively until a stable solution is reached.
Property Calculation: Based on the converged electron density, properties such as the electronic band structure and density of states are computed.
These computational techniques provide fundamental insights into the material's electronic characteristics that are difficult to probe experimentally. uchicago.edu
Electronic Band Structure and Partial Density of States (DOS) Analysis
The electronic band structure and density of states (DOS) provide a detailed picture of the available electron energy levels within the crystal. For Thallium(I) perrhenate (B82622), first-principles DFT calculations have revealed the specific atomic orbital contributions to the valence and conduction bands. acs.org
The analysis indicates that the upper region of the valence band is not solely composed of oxygen 2p orbitals, as might be expected in a typical metal oxide. Crucially, there is a significant contribution from the Thallium 6s² states in this region. acs.org The conduction band, conversely, is primarily formed by the unoccupied orbitals of the perrhenate anion (ReO₄⁻), specifically the d-orbitals of the rhenium atom.
The partial density of states (PDOS) analysis dissects the total DOS into contributions from each atomic orbital (e.g., Tl-s, Tl-p, Re-d, O-p). This breakdown is essential for understanding chemical bonding and the nature of the electronic states at the band edges, which govern the material's electronic and optical properties. The presence of Tl 6s states at the top of the valence band indicates a degree of covalent interaction and highlights the influence of the lone pair on the electronic structure.
| Band Region | Primary Contributing Atoms | Dominant Atomic Orbitals |
|---|---|---|
| Valence Band Maximum (VBM) | Thallium (Tl), Oxygen (O) | Tl 6s, O 2p |
| Conduction Band Minimum (CBM) | Rhenium (Re), Oxygen (O) | Re 5d, O 2p |
Investigation of the Role of Thallium 6s² Lone Pair Electrons on Structural and Electronic Properties
In TlReO₄, the 6s² lone pair plays a central role in determining its structural and electronic characteristics. acs.org Computational studies have demonstrated that the stereochemical activity of the lone pair is directly linked to the material's unusual phase transition behavior. acs.org The lone pairs can exist in a disordered state or a long-range ordered state. Changes in the correlation length of these Tl⁺ lone pairs drive changes in the long-range crystal structure. acs.org
The electronic influence is significant, as the Tl⁺ 6s² electrons contribute directly to the states in the valence band region. acs.org This hybridization of the Tl 6s and O 2p orbitals at the top of the valence band is a hallmark of lone pair activity in extended solids and affects properties such as bond lengths, lattice symmetry, and the electronic band gap. uchicago.edu In TlReO₄, the interplay between the repulsive forces of the anionic framework and the ordering of the lone pairs leads to complex structural responses to temperature changes. acs.org
Theoretical Predictions and Experimental Evidence for Charge Transfer Phenomena and Valence States
The formal oxidation states in Thallium(I) perrhenate are Thallium(+1) and perrhenate(-1), [Re(+7)O₄(-2)]. The stability of the Tl⁺¹ state is a direct consequence of the aforementioned inert pair effect, which makes the removal of the two 6s electrons energetically unfavorable, thus disfavoring the Tl⁺³ oxidation state.
While the bonding is primarily ionic between the Tl⁺ cations and ReO₄⁻ anions, the electronic structure analysis suggests a more complex picture with some degree of covalent character. The mixing of Tl 6s and O 2p orbitals in the valence band is an indicator of this partial covalency.
Charge transfer phenomena are fundamental to the optical and electronic properties of many inorganic salts. In this context, a charge transfer could occur from the highest occupied molecular orbitals (HOMO), primarily located on the Tl⁺ 6s and O 2p states, to the lowest unoccupied molecular orbitals (LUMO), centered on the Re 5d states of the perrhenate anion. While specific studies detailing this process in TlReO₄ are not widely available, charge transfer is a well-known phenomenon in other rhenium-containing complexes and related charge-transfer salts. aps.org Such a transition would be classified as a metal-to-metal charge transfer (MMCT) or a ligand-to-metal charge transfer (LMCT) within the context of the perrhenate anion, further modulated by the presence of the thallium cation.
High Pressure and High Temperature Behavior of Thallium I Perrhenate
Pressure-Induced Structural Phase Transitions
Under the application of high pressure at room temperature, Thallium(I) Perrhenate (B82622) undergoes a sequence of polymorphic transformations, leading to denser and more coordinated crystal structures. These transitions are characterized by distinct changes in symmetry and significant volume reductions.
In-situ high-pressure X-ray diffraction studies have revealed that Thallium(I) Perrhenate exhibits a series of structural phase transitions as pressure is increased. The ambient pressure orthorhombic phase (Phase I) first transforms to another closely related orthorhombic phase (Phase I') at approximately 1.0 GPa. This is followed by a transition to a wolframite-related monoclinic structure (Phase II) near 2.0 GPa. A final and most significant transformation occurs at about 10 GPa, resulting in a BaWO₄(II)-related monoclinic phase (Phase III). All the high-pressure phases of TlReO₄ are unquenchable and revert to the low-pressure orthorhombic phase upon the release of pressure.
A summary of the pressure-induced phase transitions is provided in the table below.
| Phase | Crystal System | Space Group (Proposed) | Transition Pressure (GPa) |
| I | Orthorhombic | D₂ₕ¹⁶ | Ambient |
| I' | Orthorhombic | - | ~1.0 |
| II | Monoclinic | Wolframite-related | ~2.0 |
| III | Monoclinic | BaWO₄(II)-related | ~10.0 |
The pressure-induced phase transitions in this compound are accompanied by distinct changes in the unit-cell volume and compressibility. The first transition from Phase I to Phase I' is subtle, with a negligible volume change. The subsequent transition to the monoclinic Phase II involves a volume decrease of approximately 2%. The most significant change is observed at the transition to Phase III, which is marked by a substantial volume collapse of about 9%.
The compressibility of the different phases has been quantified by their bulk moduli. The initial orthorhombic phases (I and I') exhibit a bulk modulus (K₀) of 26 GPa. The high-pressure monoclinic phases are considerably less compressible, with Phase II having a bulk modulus of 45.6 GPa and Phase III a bulk modulus of 47.6 GPa.
The following table summarizes the volume changes and bulk moduli for the different phases of this compound under high pressure.
| Phase Transition | Approximate Transition Pressure (GPa) | Volume Change (ΔV) | Bulk Modulus (K₀) (GPa) |
| I → I' | ~1.0 | Negligible | 26 |
| I' → II | ~2.0 | ~2% | 45.6 |
| II → III | ~10.0 | ~9% | 47.6 |
A key feature of the high-pressure behavior of perrhenates is the change in the coordination environment of the rhenium atom. In this compound, the significant volume reduction at the transition to Phase III at approximately 10 GPa is attributed to a fundamental change in the coordination of the rhenium atom with respect to the surrounding oxygen atoms. This transition involves an increase in the coordination number of rhenium, leading to the formation of ReO₆ octahedra. This change from a tetrahedral (ReO₄) to an octahedral (ReO₆) coordination allows for a more efficient packing of atoms under high-pressure conditions.
Thermal Evolution and Temperature-Induced Structural Changes
This compound exhibits unusual structural behavior as a function of temperature, most notably a re-entrant phase transition. This phenomenon, coupled with anisotropic thermal expansion, underscores the complex structural dynamics of this compound.
This compound is a rare example of a non-magnetic material that displays a re-entrant phase transition. At room temperature, its crystal structure is monoclinic with the space group P2₁/c. As the temperature is lowered, it transforms to a tetragonal structure (space group I4₁/a). Unusually, upon heating from room temperature, it also transitions to the same tetragonal I4₁/a structure.
The crystallographic basis for this re-entrant behavior is linked to the stereochemical activity of the Tl⁺ 6s² lone pair electrons. Neutron total scattering studies have revealed that changes in the long-range structure of TlReO₄ are driven by variations in the correlation length of these lone pairs. A more densely packed structure is created when the lone pairs are long-range ordered. The symmetry lowering upon heating from the low-temperature tetragonal phase is a result of a trade-off between anionic repulsions and lone pair correlations, where lattice expansion is necessary for the Tl⁺ lone pairs to become highly correlated.
The sequence of temperature-induced phase transitions is as follows:
| Temperature Range | Crystal System | Space Group |
| Low Temperature | Tetragonal | I4₁/a |
| Room Temperature | Monoclinic | P2₁/c |
| High Temperature | Tetragonal | I4₁/a |
The thermal expansion of this compound is anisotropic, meaning that the extent of expansion or contraction with temperature varies along different crystallographic directions. This anisotropy is a direct consequence of the structural arrangement of the ions in the crystal lattice and the nature of the bonding between them.
Mechanistic Insights into Pressure- and Temperature-Driven Transformations
The behavior of this compound (TlReO₄) under high-pressure and high-temperature conditions is dictated by complex structural transformations. These changes are primarily driven by the interplay of ionic packing, the stereochemical activity of the thallium lone pair electrons, and the rotational dynamics of the perrhenate tetrahedra.
Recent research combining experimental techniques, such as powder X-ray diffraction and Raman spectroscopy, with theoretical density-functional theory (DFT) calculations has provided significant insights into these mechanisms. nih.gov At ambient pressure, TlReO₄ is known for its unusual re-entrant phase transition, shifting from a tetragonal structure (space group I4₁/a) to a monoclinic phase (P2₁/c) upon heating, and then back to the tetragonal phase at a higher temperature. researchgate.netacs.org
Under the influence of high pressure, TlReO₄ undergoes a series of phase transitions. Raman spectroscopy studies have indicated abrupt changes in the spectra at approximately 0.5 GPa, 1.9 GPa, and 9.7 GPa, signaling structural transformations. researchgate.net
Theoretical calculations predict a gradual increase in symmetry as pressure is applied, anticipating a second-order transition from the monoclinic to a tetragonal phase at around 15 GPa. researchgate.net However, experimental evidence points to a different transformation pathway. At approximately 11.6 GPa, TlReO₄ transforms into a triclinic structure with the space group P1̅. researchgate.net This discrepancy is thought to be related to the presence of non-hydrostatic stresses within the experimental setup. researchgate.net This high-pressure triclinic phase has been observed to be stable up to 31.9 GPa, and the transition is not reversible upon pressure release. researchgate.net
A key factor influencing these transformations is the behavior of the Tl⁺ 6s² lone pair electrons. acs.org Changes in the long-range crystal structure are linked to variations in the correlation length of these lone pairs. acs.org The ordering of the lone pairs can lead to a more densely packed structure, creating a delicate balance with anionic repulsions that can trigger symmetry-lowering transitions. acs.org
At higher pressures, there is a suggestion of a valence state change, potentially involving the transformation of Tl⁺ to Tl³⁺ and Re⁷⁺ to Re⁵⁺, which would also induce significant structural rearrangements. researchgate.net The pressure-induced modifications to the crystal lattice are summarized in the table below, based on experimental findings.
| Pressure (GPa) | Crystal System | Space Group | Notes |
| Ambient | Monoclinic | P2₁/c | Room temperature structure. |
| 11.6 | Triclinic | P1̅ | High-pressure phase; transition is irreversible. |
| > 11.6 | Triclinic | P1̅ | Stable up to at least 31.9 GPa. |
| Temperature (K) | Crystal System | Space Group |
| Low Temperature | Tetragonal | I4₁/a |
| Room Temperature | Monoclinic | P2₁/c |
| High Temperature | Tetragonal | I4₁/a |
Comparative Studies with Analogous M I Reo4 and M I Tco4 Compounds
Structural Similarities and Differences across Monovalent Perrhenate (B82622) Series (e.g., AgReO4, Alkali Perrhenates)
The monovalent perrhenates, with the general formula M(I)ReO4 where M can be Ag, Tl, or an alkali metal, predominantly crystallize in two main structure types: the tetragonal scheelite structure (space group I41/a) and the orthorhombic pseudoscheelite structure (space group Pnma). The choice of structure is largely dictated by the size of the monovalent cation.
Sodium, potassium, and rubidium perrhenates are isostructural, adopting the tetragonal scheelite structure. researchgate.netdntb.gov.ua In this arrangement, the ReO4- tetrahedra are isolated and linked by the M+ cations. Silver perrhenate (AgReO4) also crystallizes in the tetragonal scheelite structure. researchgate.net
In contrast, cesium perrhenate (CsReO4), with the largest alkali cation, adopts an orthorhombic structure at room temperature, which is a distortion of the tetragonal scheelite type. researchgate.net Thallium(I) perrhenate (TlReO4) exhibits more complex behavior. At room temperature, it has a monoclinic structure (space group P21/c) researchgate.netresearchgate.net. However, it undergoes phase transitions to a tetragonal structure at both low (below 160 K) and high (above 370 K) temperatures. researchgate.net This re-entrant phase transition highlights the subtle electronic effects, such as the influence of the Tl+ 6s² lone pair, on its structural properties. acs.org
| Compound | Crystal System | Space Group |
|---|---|---|
| AgReO4 | Tetragonal | I41/a |
| NaReO4 | Tetragonal | I41/a |
| KReO4 | Tetragonal | I41/a |
| RbReO4 | Tetragonal | I41/a |
| CsReO4 | Orthorhombic | Pnma |
| TlReO4 | Monoclinic | P21/c |
Influence of Cationic Radius on Structural Stability and Vibrational Frequencies
The radius of the monovalent cation plays a crucial role in determining the structural stability and vibrational properties of the M(I)ReO4 series. As the ionic radius of the alkali cation increases from Na+ to Cs+, there is a corresponding increase in the unit cell volume. This expansion affects the bond lengths and angles within the crystal lattice, influencing the stability of the scheelite structure. dntb.gov.ua
The transition from the tetragonal scheelite structure of NaReO4, KReO4, and RbReO4 to the orthorhombic structure of CsReO4 is a direct consequence of the large size of the Cs+ cation. researchgate.net The increased cationic radius in the alkali perrhenate series (Na → Cs) leads to a decrease in the bulk modulus, indicating a lower resistance to deformation. dntb.gov.ua
The vibrational frequencies of the ReO4- tetrahedron are also sensitive to the nature of the cation. The Raman spectra of these compounds are characterized by intense peaks corresponding to the stretching and bending modes of the ReO4- moiety. researchgate.net In general, a redshift (decrease in frequency) of the phonon modes is observed as the cation is changed from Na to Cs, which correlates with the increasing mass and ionic radius of the cation. dntb.gov.ua For TlReO4, the vibrational modes are complex due to its lower symmetry at room temperature. The phonons are mainly divided into three regions: vibrations of the whole crystal below 150 cm⁻¹, wagging, scissoring, rocking, and twisting modes between 250 to 400 cm⁻¹, and stretching of the ReO4 tetrahedron above 900 cm⁻¹. researchgate.net The strongest Raman peak is associated with the internal symmetric stretching of the ReO4- group. researchgate.net
| Cation | Ionic Radius (Å) | Crystal Structure at RT | Bulk Modulus (GPa) |
|---|---|---|---|
| Na+ | 1.02 | Tetragonal | 28.36 |
| K+ | 1.38 | Tetragonal | - |
| Rb+ | 1.52 | Tetragonal | - |
| Cs+ | 1.67 | Orthorhombic | 14.15 |
| Tl+ | 1.50 | Monoclinic | 26 - 29.77 |
| Ag+ | 1.15 | Tetragonal | - |
Contrasting Behavior and Distinct Chemical Properties with Pertechnetates (e.g., TlTcO4)
While perrhenates (ReO4-) and pertechnetates (TcO4-) are isoelectronic and often exhibit similar structures, there are notable differences in their behavior, particularly in the thallium compounds. Thallium(I) pertechnetate (B1241340) (TlTcO4) is isostructural with CsTcO4 at low temperatures (90 K), adopting an orthorhombic pseudo-scheelite structure. However, its phase transition behavior upon heating is different from TlReO4. TlTcO4 transforms from an orthorhombic to a tetragonal structure via an intermediate orthorhombic phase. This contrasts with the re-entrant tetragonal-monoclinic-tetragonal transitions observed in TlReO4. researchgate.net
These differences in the phase transition pathways of TlReO4 and TlTcO4 underscore the distinct chemical properties arising from the central metal atom (Re vs. Tc), even when the cation is the same. The alkali pertechnetates (NaTcO4, KTcO4, RbTcO4) crystallize in the tetragonal scheelite structure, similar to their perrhenate counterparts. acs.org CsTcO4, like CsReO4, has an orthorhombic pseudo-scheelite structure. acs.orgresearchgate.net The vibrational spectra of pertechnetates also show sharp bands characteristic of the crystalline salts, with the local environment of the TcO4- anion influencing the spectra. acs.org
Conclusion and Future Research Directions
Synthesis of Key Findings and Remaining Unresolved Questions in Thallium(I) Perrhenate (B82622) Research
Thallium(I) perrhenate (TlReO₄) is a compound of significant interest due to its unique structural and photophysical properties. Research has established that it is the least water-soluble among the alkali metal and silver perrhenates, a characteristic that facilitates its synthesis via precipitation reactions. At room temperature, TlReO₄ adopts a monoclinic crystal structure, designated as the β-phase. A key finding in the study of this compound is its strong luminescence, with an emission maximum at approximately 400 nm, which is attributed to electronic transitions within the thallium(I) cation.
Despite these advances, several unresolved questions remain. While theoretical calculations, such as Density Functional Theory (DFT), have provided insights into its structural and vibrational properties, including a calculated bulk modulus, there is a notable lack of comprehensive experimental thermodynamic data. Specifically, precise values for the standard enthalpy of formation, standard entropy, and Gibbs free energy of formation for this compound are not well-documented in publicly accessible literature. The detailed mechanisms and kinetics of its phase transitions, particularly the β- to α-phase transition, require further elucidation. Furthermore, while the luminescent properties are known, a deeper understanding of the quantum yield and the factors influencing non-radiative decay pathways is still needed.
A summary of key known properties is presented in the table below.
| Property | Value/Description |
| Chemical Formula | TlReO₄ |
| Molecular Weight | 454.588 g/mol |
| Crystal Structure (RT) | Monoclinic (β-TlReO₄) |
| Solubility | Least water-soluble of M(I)ReO₄ type compounds |
| Luminescence | Strong emission at λmax ≈ 400 nm |
| Ionization Energy | 10.6 ± 0.05 eV |
Potential Avenues for Advanced Theoretical Modeling and Experimental Investigations
Future research on this compound can be significantly advanced through a combination of sophisticated theoretical modeling and targeted experimental studies. Advanced computational methods, such as time-dependent DFT (TD-DFT) and many-body perturbation theory, could be employed to model the excited-state dynamics and more accurately predict the photoluminescent properties, including the influence of structural distortions on the emission spectrum. Such theoretical work could also explore the electronic band structure in greater detail to identify potential semiconductor or scintillator applications. Molecular dynamics simulations could be utilized to investigate the atomistic mechanisms of the phase transitions observed in TlReO₄.
Experimentally, there is a clear need for precise calorimetric measurements to determine the standard thermodynamic functions of formation. High-pressure and variable-temperature single-crystal X-ray and neutron diffraction studies would provide a more complete picture of the structural phase diagram and the nature of the phase transitions. Advanced spectroscopic techniques, such as solid-state nuclear magnetic resonance (NMR) and detailed Raman and infrared spectroscopy at various temperatures and pressures, would offer deeper insights into the local atomic environments and vibrational modes of the different phases. Furthermore, detailed photophysical studies, including quantum yield measurements and time-resolved spectroscopy, would be invaluable in characterizing its potential as a luminescent material.
Broader Implications for Solid-State Chemistry and Materials Science Research
The study of this compound has broader implications for the fields of solid-state chemistry and materials science. The unique properties of the Tl⁺ cation, such as its high polarizability and the presence of a stereochemically active 6s² lone pair of electrons, often lead to interesting structural and electronic phenomena in its compounds. A deeper understanding of TlReO₄ can contribute to the broader knowledge of structure-property relationships in lone-pair-containing materials, which are of interest for applications in ferroelectrics, thermoelectrics, and nonlinear optics.
The investigation into the luminescent properties of this compound could pave the way for the development of new scintillator materials. Thallium-based compounds are already utilized in some of the most efficient scintillators for gamma-ray detection. The high density and atomic number of both thallium and rhenium in TlReO₄ make it a candidate for a high-light-yield scintillator, warranting further investigation into its scintillation performance. Additionally, the study of perrhenate compounds, in general, is relevant to the development of new catalysts and advanced materials with tailored electronic properties. The insights gained from the research on this compound can, therefore, guide the design and synthesis of novel inorganic functional materials with unique and desirable properties.
Q & A
Q. What methodologies ensure robust validation of this compound’s purity and stoichiometry?
- Methodological Answer : Combine thermogravimetric analysis (TGA) with inductively coupled plasma mass spectrometry (ICP-MS) to quantify Tl:Re ratios. Use X-ray fluorescence (XRF) for bulk composition and SEM-EDS for surface homogeneity. Report uncertainties and adhere to IUPAC guidelines for reporting detection limits .
Guidelines for Research Design
- Data Contradiction Analysis : When encountering conflicting results, systematically isolate variables (e.g., synthesis conditions, instrument calibration) and apply statistical tools (e.g., chi-square tests) to identify outliers. Cross-reference with independent datasets or collaborate for third-party validation .
- Ethical Compliance : Document protocols for hazardous waste disposal and obtain institutional review board (IRB) approval for studies involving environmental or biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
